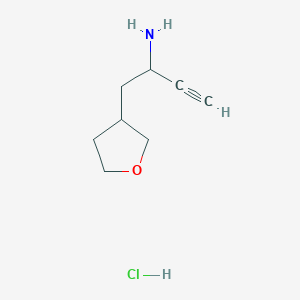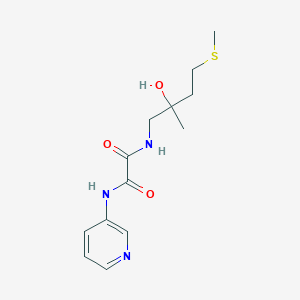
1-(Oxolan-3-yl)but-3-yn-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxolan-3-yl)but-3-yn-2-amine hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 3-(3-aminooxolan-3-yl)but-1-yne hydrochloride and is a white crystalline solid with a molecular formula of C7H11NO.HCl.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Chiral 1,3-oxazinan-2-ones Synthesis : A method for synthesizing chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, useful intermediates in pharmaceutical compounds and amino alcohols production, has been reported (Ella-Menye, Sharma, & Wang, 2005).
Phenolate Hydroxylation in Copper Complexes : Research on a hybrid permethylated-amine-guanidine ligand, based on a 1,3-propanediamine backbone, demonstrated its role in forming bis(mu-oxo)dicopper(III) species, relevant to the understanding of tyrosinase reactivity (Herres‐Pawlis et al., 2009).
Environmental and Analytical Chemistry
Aerosol Formation from Amines : A study on primary aliphatic amines, including butylamine, showed significant aerosol formation in the presence of NO3, which has implications for air quality in rural communities (Malloy et al., 2008).
Optical Detection of Amines : A study on the optical detection of various amines, including butylamine, using synthetic 3-trifluoroacetyl-131-deoxo-pyropheophorbides, highlights the potential for developing sensitive chemical sensors (Tamiaki et al., 2013).
Medicinal Chemistry and Drug Design
Polyester Functionalization for Gene Delivery : Research on the synthesis of polyesters with pendant amine groups, including amines such as butylamine, indicated their efficacy as gene delivery agents due to excellent cell penetration properties (Zhang et al., 2012).
Synthesis of Chelators for Uranyl Ion : A study focused on the design of ligands for the sequestration of the uranyl ion, employing amine-based molecules, suggests applications in nuclear waste management and environmental remediation (Franczyk, Czerwinski, & Raymond, 1992).
Eigenschaften
IUPAC Name |
1-(oxolan-3-yl)but-3-yn-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-8(9)5-7-3-4-10-6-7;/h1,7-8H,3-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUUENGRYGMUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CC1CCOC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2890818.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890819.png)
![2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester](/img/structure/B2890823.png)






![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2890831.png)
![2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one](/img/structure/B2890836.png)
![N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2890837.png)